molecular formula C8H7FN2O B1532218 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one CAS No. 1237535-78-2

5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

Cat. No. B1532218
M. Wt: 166.15 g/mol
InChI Key: NOGFPJHXTCXVDA-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

This usually involves techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry to determine the compound’s structure.



Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

This would include the compound’s melting point, boiling point, solubility, and other physical properties, as well as its chemical stability and reactivity.


Scientific Research Applications

Synthesis Methods

5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one and its derivatives have been synthesized through various methods, contributing to the field of organic chemistry. One such method involves the synthesis of substituted 3,4-dihydro-1,8-naphthyridin-2(1H)-ones using the inverse electron-demand Diels–Alder reaction, which starts with 1,2,4-triazines bearing an acylamino group with a terminal alkyne side chain, followed by the Sonogashira cross-coupling reaction and finally, an intramolecular inverse electron-demand Diels–Alder reaction to yield 5-aryl derivatives (Fadel et al., 2014).

Antibacterial Applications

Research on 5-fluoro derivatives has explored their potential as antibacterial agents. For instance, pyridonecarboxylic acids like 7-(3-amino-1-pyrrolidinyl)-1-ethyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid and its analogues have shown significant in vitro and in vivo antibacterial activity, with some compounds being more active than established drugs like enoxacin (Egawa et al., 1984).

Antitumor Applications

Certain derivatives of 5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one have been investigated for their antitumor properties. A study involving 7-substituted 6-fluoro-1,4-dihydro-4-oxo-1-(2-thiazolyl)-1,8-naphthyridine-3-carboxylic acids demonstrated moderate cytotoxic activity against various murine and human tumor cell lines (Tsuzuki et al., 2004).

Organic Semiconductor Materials

The compound and its derivatives have also been used in the development of organic semiconductor materials. For instance, a series of 4,8-substituted 1,5-naphthyridines were synthesized and characterized for their robust thermal properties and opto-electrical properties, demonstrating potential as materials for high-efficiency OLEDs (Wang et al., 2012).

Safety And Hazards

This would detail any known hazards associated with the compound, such as toxicity, flammability, or environmental impact.


Future Directions

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properties

IUPAC Name

5-fluoro-3,4-dihydro-1H-1,8-naphthyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FN2O/c9-6-3-4-10-8-5(6)1-2-7(12)11-8/h3-4H,1-2H2,(H,10,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOGFPJHXTCXVDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NC2=NC=CC(=C21)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301243345
Record name 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

166.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one

CAS RN

1237535-78-2
Record name 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1237535-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-3,4-dihydro-1,8-naphthyridin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301243345
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
AE Gould, R Adams, S Adhikari… - Journal of medicinal …, 2011 - ACS Publications
Inhibition of mutant B-Raf signaling, through either direct inhibition of the enzyme or inhibition of MEK, the direct substrate of Raf, has been demonstrated preclinically to inhibit tumor …
Number of citations: 41 pubs.acs.org

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